4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
4-(Benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the thiophen-2-yl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism by which 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfonyl)piperidine-1-carboxamide: Lacks the thiophen-2-yl group, which may affect its reactivity and binding properties.
N-(Thiophen-2-yl)piperidine-1-carboxamide: Lacks the benzylsulfonyl group, potentially altering its chemical and biological activity.
4-(Methylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide: The methylsulfonyl group may confer different electronic properties compared to the benzylsulfonyl group.
Uniqueness
4-(Benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the presence of both the benzylsulfonyl and thiophen-2-yl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in terms of binding affinity and specificity in medicinal chemistry applications.
Properties
IUPAC Name |
4-benzylsulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-16-7-4-12-23-16)19-10-8-15(9-11-19)24(21,22)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZXDHFTYINYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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